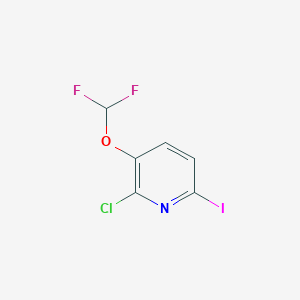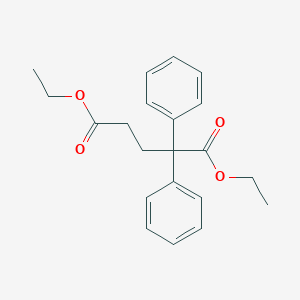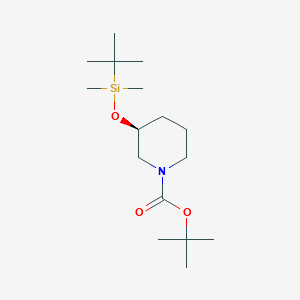
(R)-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a trifluoromethoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride typically involves the use of transaminase-mediated chiral selective synthesis. This method utilizes transaminases, such as ATA-025, to carry out the chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to produce the desired amine . The reaction conditions are optimized to achieve maximum conversion and yield, with parameters such as enzyme loading, substrate loading, temperature, and pH being carefully controlled .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts like transaminases in an industrial setting allows for a more environmentally friendly and efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme-catalyzed reactions and chiral selectivity.
Medicine: It has potential pharmacological properties and is used in the development of new drugs.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-(Trifluoromethoxy)phenyl)ethanamine
- (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine
- 1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
Uniqueness
®-2-Methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and trifluoromethoxy groups. These structural features contribute to its distinct pharmacological properties and its utility in various scientific research applications.
Propriétés
IUPAC Name |
(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13;/h2-5,9H,6,14H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFANYDTAOBZOX-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105579.png)





![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8105612.png)






